molecular formula C5H9BrO B12436820 3-(Bromomethyl)but-3-en-2-ol

3-(Bromomethyl)but-3-en-2-ol

Cat. No.: B12436820
M. Wt: 165.03 g/mol
InChI Key: DOAIDTIGLBTDQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)but-3-en-2-ol is a brominated tertiary alcohol with a reactive allylic bromide moiety. Its structure features a hydroxyl group at the C2 position and a bromomethyl substituent at the C3 position of a but-3-ene backbone. This compound is primarily utilized as an intermediate in organic synthesis, particularly in reactions involving nucleophilic substitution or elimination due to its labile bromine atom .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Bromomethyl)but-3-en-2-ol can be synthesized through several methods. One common approach involves the bromomethylation of but-3-en-2-ol. This reaction typically uses hydrobromic acid (HBr) in the presence of a catalyst such as acetic acid. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the process .

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)but-3-en-2-ol involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it highly reactive towards nucleophiles, facilitating various substitution reactions. The double bond in the molecule also allows for addition reactions, expanding its utility in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Alcohols

1-Bromo-2-methylbut-3-en-2-ol (CAS 36219-40-6)

  • Molecular Formula : C₅H₉BrO
  • Structure : Features a bromine atom at C1 and a methyl group at C2, with a hydroxyl group at C2.
  • Applications: Used in synthesizing retinoid analogs, highlighting its role in medicinal chemistry .
  • Key Difference : The bromine is positioned at C1 instead of C3, altering its reactivity in substitution reactions compared to 3-(bromomethyl)but-3-en-2-ol.

2-Bromo-3-buten-1-ol (CAS 64623-50-3)

  • Molecular Formula : C₄H₇BrO
  • Structure : Bromine at C2 and hydroxyl at C1 on a but-3-ene chain.

3-Bromo-2-(bromomethyl)-1-propanol (CAS 106023-63-6)

  • Molecular Formula : C₄H₈Br₂O
  • Structure : Di-brominated with bromine atoms at C3 and C2, and a hydroxyl at C1.
  • Key Difference : The presence of two bromine atoms enhances electrophilicity but may reduce stability due to steric and electronic effects .

Non-Brominated Analogs

3-Methyl-3-buten-2-ol (CAS 763-32-6)

  • Molecular Formula : C₅H₁₀O
  • Structure : Lacks bromine but shares the hydroxyl and methyl groups at C2 and C3, respectively.
  • Applications : Found in essential oils and used in flavor/fragrance industries .
  • Key Difference : The absence of bromine limits its utility in halogenation reactions but improves thermal stability.

3-Methylbut-3-en-2-one (CAS 814-78-8)

  • Molecular Formula : C₅H₈O
  • Structure : Ketone analog with a carbonyl group at C2 instead of a hydroxyl.
  • Key Difference : The ketone functionality increases electrophilicity at C2, making it reactive in condensation reactions .

Aromatic and Cyclic Derivatives

(E)-3-Phenylbut-2-en-1-ol (CAS 1504-55-8)

  • Molecular Formula : C₁₀H₁₂O
  • Structure : Phenyl group at C3 and hydroxyl at C1.
  • Applications : Used in synthetic organic chemistry for aromatic ring modifications .
  • Key Difference : The aromatic substituent introduces π-π stacking interactions, altering solubility and reactivity.

4-(2,6,6-Trimethylcyclohexenyl)but-3-en-2-ol (Ionol derivatives)

  • Structure : Cyclohexenyl substituents at C4.
  • Applications : Key intermediates in terpene and fragrance synthesis .
  • Key Difference : Bulky cyclohexenyl groups increase steric hindrance, affecting reaction kinetics.

Research Findings and Reactivity Insights

  • Bromine Position : Allylic bromides (e.g., this compound) undergo elimination to form dienes, while terminal bromides (e.g., 1-bromo-2-methylbut-3-en-2-ol) favor nucleophilic substitution .
  • Steric Effects : Methyl groups adjacent to hydroxyl or bromine (e.g., 1-bromo-2,3-dimethylbut-3-en-2-ol in ) hinder reaction rates due to steric crowding.
  • Thermal Stability: Non-brominated analogs like 3-methyl-3-buten-2-ol exhibit higher stability under thermal conditions compared to brominated derivatives .

Biological Activity

3-(Bromomethyl)but-3-en-2-ol is a compound of interest in various fields of biological research due to its potential therapeutic properties. Its unique structure allows it to participate in numerous biological interactions, making it a candidate for drug development and other applications.

  • Molecular Formula : C5H9BrO
  • Molecular Weight : 179.03 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. This compound may exhibit mechanisms such as:

  • Enzyme Inhibition : It may inhibit certain enzymes that are crucial for various metabolic pathways.
  • Receptor Modulation : The compound could modulate receptor activity, affecting signal transduction pathways.

Cytotoxicity

Preliminary studies suggest that the compound may have cytotoxic effects on certain cancer cell lines. The mechanism likely involves inducing apoptosis or disrupting cellular functions through interaction with cellular membranes or critical proteins.

Study 1: Antibacterial Properties

A study investigating the antibacterial activity of brominated compounds found that derivatives similar to this compound demonstrated substantial antibacterial effects against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for these compounds to serve as templates for developing new antibiotics.

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies have shown that compounds with a similar structure to this compound induce cell death in breast cancer cell lines. The research indicated that these compounds trigger apoptotic pathways, leading to reduced cell viability and increased caspase activity.

Data Table: Biological Activity Overview

Activity Type Effect Reference
AntimicrobialEffective against MRSA (MICs 0.5 - 8 µg/mL)
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

Properties

Molecular Formula

C5H9BrO

Molecular Weight

165.03 g/mol

IUPAC Name

3-(bromomethyl)but-3-en-2-ol

InChI

InChI=1S/C5H9BrO/c1-4(3-6)5(2)7/h5,7H,1,3H2,2H3

InChI Key

DOAIDTIGLBTDQG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=C)CBr)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.